

comparative analysis of PDAT gene expression in different tissues

Author: BenchChem Technical Support Team. Date: December 2025

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A Comparative Analysis of PDAT Gene Expression Across Tissues

This guide provides a comprehensive comparative analysis of Phospholipid:Diacylglycerol Acyltransferase (**PDAT**) gene expression in various tissues, with a focus on human and mouse models. The information is intended for researchers, scientists, and drug development professionals interested in the tissue-specific roles of this important enzyme in lipid metabolism.

Executive Summary

Phospholipid:diacylglycerol acyltransferase (**PDAT**) is a key enzyme in the acyl-CoA-independent pathway of triacylglycerol (TAG) synthesis. In mammals, the primary enzyme exhibiting **PDAT** functionality is Lecithin-cholesterol acyltransferase (LCAT). This guide reveals that the expression of the gene encoding this enzyme is not uniform across different tissues, suggesting tissue-specific roles in lipid homeostasis. The highest expression is observed in the liver in both humans and mice, consistent with its central role in lipoprotein metabolism. Significant expression is also noted in other tissues, including the adrenal gland and testis, indicating specialized functions in these organs.

Data Presentation: PDAT/LCAT Gene Expression



The following table summarizes the expression levels of the **PDAT**-equivalent gene, LCAT, in various human and mouse tissues. Human data is presented as Transcripts Per Million (TPM) from the Genotype-Tissue Expression (GTEx) portal, representing the relative abundance of the transcript in a given tissue. Mouse data is presented as a qualitative summary from the Mouse Genome Informatics (MGI) database, indicating the level of expression.

Tissue	Human LCAT Expression (Median TPM)	Mouse Lcat Expression (Qualitative)
Liver	253.5	Very High
Adrenal Gland	45.2	High
Testis	38.6	High
Ovary	21.4	Moderate
Pituitary	18.9	Moderate
Lung	15.7	Moderate
Kidney	12.3	Moderate
Spleen	10.1	Low
Heart	8.5	Low
Brain	5.2	Low
Skeletal Muscle	3.1	Very Low
Pancreas	2.8	Very Low
Skin	48.7	Moderate
Small Intestine	19.8	Moderate
Colon	7.4	Low
White Adipose Tissue	14.2	Moderate

Data for human LCAT expression was obtained from the GTEx Portal. Mouse Lcat expression data is a curated summary from the MGI database.



Experimental Protocols

The following are detailed methodologies for key experiments commonly used to quantify gene expression in different tissues.

Tissue Collection and RNA Extraction

A standardized protocol for the collection and extraction of high-quality total RNA from various tissues is crucial for accurate gene expression analysis.

Materials:

- RNase-free tubes and pipette tips
- · TRIzol reagent or similar lysis buffer
- Chloroform
- Isopropanol
- 75% Ethanol (RNase-free)
- · RNase-free water
- Homogenizer (e.g., rotor-stator or bead mill)
- Microcentrifuge

Procedure:

- Tissue Collection: Excise fresh tissue samples and immediately snap-freeze in liquid nitrogen to preserve RNA integrity.[1] Alternatively, tissues can be stored in an RNA stabilization solution.
- Homogenization: Homogenize 50-100 mg of frozen tissue in 1 mL of TRIzol reagent using a homogenizer until no visible tissue clumps remain.[2]
- Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL
 of chloroform, shake vigorously for 15 seconds, and incubate for another 3 minutes at room



temperature.

- Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
- RNA Precipitation: Carefully transfer the aqueous phase to a new RNase-free tube.
 Precipitate the RNA by adding 0.5 mL of isopropanol and incubating at room temperature for 10 minutes.
- RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.
- Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
 Centrifuge at 7,500 x g for 5 minutes at 4°C.[2]
- Drying and Resuspension: Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.
- Quality Control: Assess RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0). Evaluate RNA integrity using gel electrophoresis or a bioanalyzer.

Quantitative Real-Time PCR (qRT-PCR)

gRT-PCR is a sensitive method for quantifying the expression of specific genes.[3][4]

Materials:

- High-quality total RNA
- Reverse transcriptase and associated buffers
- Random hexamers or oligo(dT) primers
- dNTPs



- RNase inhibitor
- qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
- Gene-specific forward and reverse primers for the target gene and a reference gene
- qPCR instrument

Procedure:

- cDNA Synthesis (Reverse Transcription):
 - \circ In an RNase-free tube, combine 1-2 μg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.
 - Incubate at 65°C for 5 minutes to denature the RNA secondary structure, then place on ice.
 - Add reverse transcriptase, buffer, and RNase inhibitor.
 - Incubate at the optimal temperature for the reverse transcriptase (e.g., 42°C or 50°C) for 60 minutes.
 - Inactivate the enzyme by heating at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.

qPCR Reaction:

- Prepare a reaction mix containing qPCR master mix, forward and reverse primers for the gene of interest, and nuclease-free water.
- Add a small volume of the diluted cDNA to each well of a qPCR plate.
- Add the qPCR reaction mix to the wells.
- Seal the plate and centrifuge briefly.



- Thermal Cycling:
 - Perform the qPCR in a real-time PCR instrument with a program typically consisting of an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).
- Data Analysis:
 - Determine the cycle threshold (Ct) for the target and reference genes.
 - Calculate the relative gene expression using the $\Delta\Delta$ Ct method, normalizing the expression of the target gene to the reference gene.[5]

RNA-Sequencing (RNA-Seq)

RNA-Seq provides a comprehensive and unbiased view of the transcriptome.[6][7]

Materials:

- · High-quality total RNA
- Library preparation kit (e.g., with poly(A) selection or rRNA depletion)
- Adapters for sequencing
- DNA polymerase and ligase
- PCR amplification reagents
- Next-generation sequencing (NGS) platform

Procedure:

- RNA Quality Control: Ensure the RNA has a high integrity number (RIN) as determined by a bioanalyzer.
- · Library Preparation:

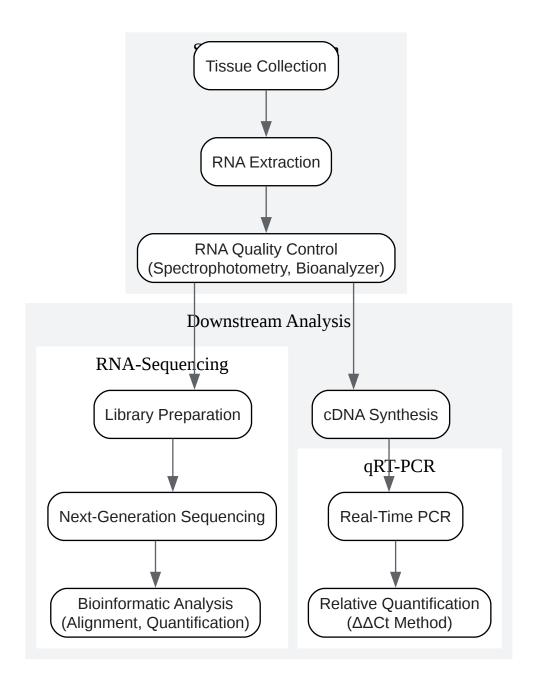


- mRNA Isolation: Isolate mRNA from total RNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.
- Fragmentation and Priming: Fragment the mRNA into smaller pieces and prime with random hexamers.
- First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.
- Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase.
- End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
- Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
- PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
- Library Quantification and Quality Control: Quantify the library and assess its size distribution.
- Sequencing: Sequence the prepared library on an NGS platform.
- Data Analysis:
 - Quality Control of Raw Reads: Assess the quality of the sequencing reads.
 - Read Alignment: Align the reads to a reference genome.
 - Transcript Quantification: Count the number of reads mapping to each gene to determine its expression level (e.g., in TPM or FPKM).
 - Differential Expression Analysis: Statistically analyze the expression data to identify genes that are differentially expressed between different tissues.

Mandatory Visualization



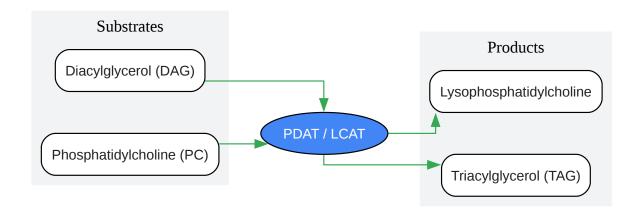
The following diagrams illustrate the key workflows and signaling pathways related to **PDAT** gene expression analysis.



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Caption: Experimental workflow for analyzing **PDAT** gene expression in tissues.





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Caption: The acyl-CoA-independent pathway of triacylglycerol synthesis catalyzed by PDAT.

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- To cite this document: BenchChem. [comparative analysis of PDAT gene expression in different tissues]. BenchChem, [2025]. [Online PDF]. Available at:



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